molecular formula C13H13N3O4 B11200654 3-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzamide

3-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzamide

Cat. No.: B11200654
M. Wt: 275.26 g/mol
InChI Key: NOSQNWRPRJGFLP-UHFFFAOYSA-N
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Description

1-(3-METHOXYBENZOYL)-3-(5-METHYL-1,2-OXAZOL-3-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYBENZOYL)-3-(5-METHYL-1,2-OXAZOL-3-YL)UREA typically involves the reaction of 3-methoxybenzoic acid with 5-methyl-1,2-oxazole-3-amine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYBENZOYL)-3-(5-METHYL-1,2-OXAZOL-3-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.

    Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYBENZOYL)-3-(5-METHYL-1,2-OXAZOL-3-YL)UREA would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-METHOXYBENZOYL)-3-(5-METHYL-1,2-OXAZOL-3-YL)THIOUREA: Similar structure but with a thiourea moiety.

    1-(3-METHOXYBENZOYL)-3-(5-METHYL-1,2-OXAZOL-3-YL)CARBAMATE: Similar structure but with a carbamate moiety.

Uniqueness

1-(3-METHOXYBENZOYL)-3-(5-METHYL-1,2-OXAZOL-3-YL)UREA is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

3-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzamide

InChI

InChI=1S/C13H13N3O4/c1-8-6-11(16-20-8)14-13(18)15-12(17)9-4-3-5-10(7-9)19-2/h3-7H,1-2H3,(H2,14,15,16,17,18)

InChI Key

NOSQNWRPRJGFLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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